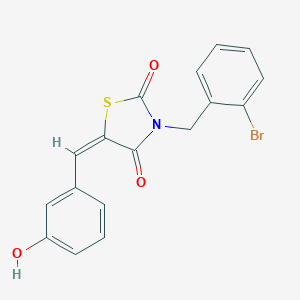
5-(5-Isopropyl-4-methoxy-2-methylbenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5-Isopropyl-4-methoxy-2-methylbenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as thalidomide, which was initially developed as a sedative and antiemetic drug but was later found to cause severe birth defects and was withdrawn from the market. However, thalidomide has since been found to have several beneficial effects, and its use has been approved for certain medical conditions.
作用机制
The mechanism of action of thalidomide is not fully understood, but it is believed to involve the inhibition of tumor necrosis factor-alpha (TNF-α) and other pro-inflammatory cytokines. Thalidomide also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
Thalidomide has been found to have several biochemical and physiological effects, including the inhibition of angiogenesis, the modulation of the immune system, and the inhibition of inflammatory cytokines. Thalidomide has also been found to have anti-tumor effects, which make it a promising drug for cancer treatment.
实验室实验的优点和局限性
Thalidomide has several advantages for lab experiments, including its low toxicity, ease of administration, and well-established pharmacokinetics. However, thalidomide also has several limitations, including its potential for teratogenic effects, which make it unsuitable for use in pregnant animals or humans.
未来方向
There are several future directions for thalidomide research, including the development of new thalidomide analogs with improved efficacy and reduced toxicity. Thalidomide is also being studied for its potential applications in other fields, such as infectious diseases and neurodegenerative disorders. Additionally, the mechanisms of action of thalidomide are still not fully understood, and further studies are needed to elucidate its effects on various cellular pathways.
合成方法
The synthesis of 5-(5-Isopropyl-4-methoxy-2-methylbenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione involves the reaction of phthalic anhydride with ammonia and methylamine to form 2,6-dioxopiperidine-3,5-dicarboxylic acid. This acid is then reacted with thionyl chloride and isopropylamine to form the corresponding acid chloride, which is then reacted with 4-methylbenzylamine and 4-methoxy-2-methylbenzylamine to form the final product.
科学研究应用
Thalidomide has been extensively studied for its potential applications in various fields, including cancer treatment, inflammatory diseases, and autoimmune disorders. Thalidomide has been found to have anti-angiogenic, immunomodulatory, and anti-inflammatory effects, which make it a promising drug for these conditions.
属性
产品名称 |
5-(5-Isopropyl-4-methoxy-2-methylbenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione |
|---|---|
分子式 |
C23H26N2O3 |
分子量 |
378.5 g/mol |
IUPAC 名称 |
(5E)-5-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C23H26N2O3/c1-14(2)19-11-18(16(4)10-21(19)28-5)12-20-22(26)25(23(27)24-20)13-17-8-6-15(3)7-9-17/h6-12,14H,13H2,1-5H3,(H,24,27)/b20-12+ |
InChI 键 |
MBTFSZRTGPEDKK-UDWIEESQSA-N |
手性 SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC(=C(C=C3C)OC)C(C)C)/NC2=O |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3C)OC)C(C)C)NC2=O |
规范 SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3C)OC)C(C)C)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B305776.png)
![N-[4-(1-adamantyl)phenyl]-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B305777.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B305779.png)
![N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B305781.png)

![Isopropyl [5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B305790.png)
![Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B305791.png)
![Isopropyl {5-[4-(acetylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B305793.png)

![2-Chloro-4-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B305796.png)
![2-{[5-(2-Furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzonitrile](/img/structure/B305797.png)
![2-Chloro-5-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B305798.png)

![N-(3-chlorophenyl)-2-{(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305802.png)